![molecular formula C27H42N4O7SSi2 B15289836 1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the ribofuranosyl moiety, followed by the introduction of the triazole ring and the phenoxythioxomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Aplicaciones Científicas De Investigación
1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes due to its unique structure. In medicine, it has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. The phenoxythioxomethyl group may interact with proteins or enzymes, altering their activity. The triazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within its target site. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include those with ribofuranosyl moieties or triazole rings, but few combine these features with the phenoxythioxomethyl group and the disiloxanediyl structure. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H42N4O7SSi2 |
|---|---|
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
1-[(6aR,8R,9S)-9-phenoxycarbothioyloxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C27H42N4O7SSi2/c1-16(2)40(17(3)4)33-14-21-22(37-41(38-40,18(5)6)19(7)8)23(36-27(39)34-20-12-10-9-11-13-20)26(35-21)31-15-29-25(30-31)24(28)32/h9-13,15-19,21-23,26H,14H2,1-8H3,(H2,28,32)/t21-,22?,23+,26-/m1/s1 |
Clave InChI |
ZEFPGVXVXFTPQR-ADSOABPLSA-N |
SMILES isomérico |
CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)OC(=S)OC4=CC=CC=C4)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)OC(=S)OC4=CC=CC=C4)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)


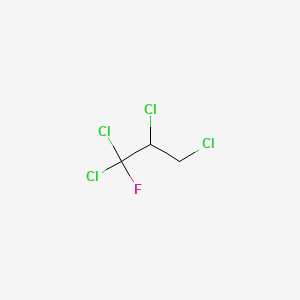
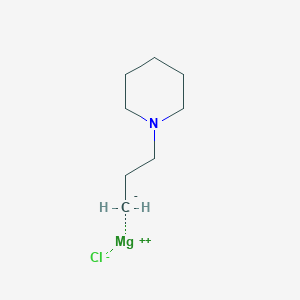

![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
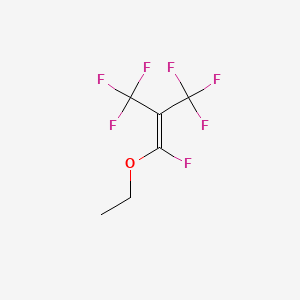

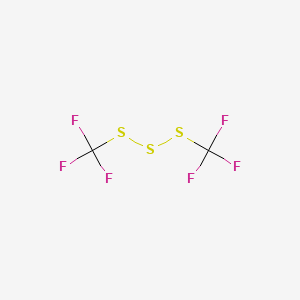

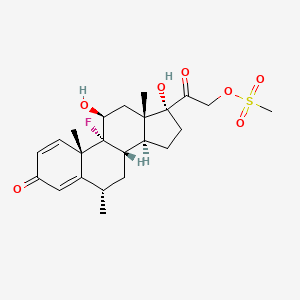
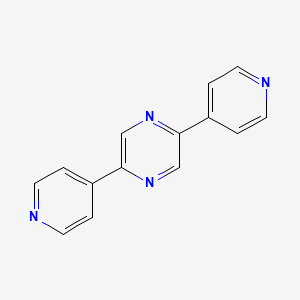
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
